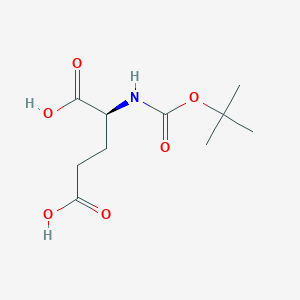

Boc-Glu-OH

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

CAS 编号 |

2419-94-5 |

|---|---|

分子式 |

C10H17NO6 |

分子量 |

247.24 g/mol |

IUPAC 名称 |

2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioic acid |

InChI |

InChI=1S/C10H17NO6/c1-10(2,3)17-9(16)11-6(8(14)15)4-5-7(12)13/h6H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15) |

InChI 键 |

AQTUACKQXJNHFQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

手性 SMILES |

CC(C)(C)OC(=O)N[C@@H](CCC(=O)O)C(=O)O |

规范 SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)C(=O)O |

同义词 |

Boc-Glu-OH; 2419-94-5; Boc-L-glutamicacid; N-Boc-L-glutamicAcid; Boc-L-Glu-OH; N-(tert-Butoxycarbonyl)-L-glutamicAcid; AQTUACKQXJNHFQ-LURJTMIESA-N; MFCD00037297; ST50319379; (2S)-2-[(tert-butoxycarbonyl)amino]pentanedioicacid; N-alpha-t-BOC-L-GLUTAMICACID; PubChem12174; AC1MC5LN; (2S)-2-[(tert-butoxy)carbonylamino]pentanedioicacid; KSC207Q7H; 15345_ALDRICH; CHEMBL86706; BOC-L-GLUTAMICACID-OH; SCHEMBL1324835; 15345_FLUKA; CTK1A7873; MolPort-003-926-757; ACT07662; ZINC1576247; n-(tert-butoxycarbonyl)glutamicacid |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Structure of Boc-Glu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and representations of N-tert-Butoxycarbonyl-L-glutamic acid, commonly known as Boc-Glu-OH. This compound is a pivotal reagent in solid-phase peptide synthesis (SPPS) and other areas of organic chemistry where the selective protection of an amino group is required.

Chemical Structure and Functional Groups

This compound is a derivative of the naturally occurring amino acid, L-glutamic acid. Its structure is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the alpha-amino group of the glutamic acid backbone.

The key structural features are:

-

L-Glutamic Acid Core: A five-carbon dicarboxylic amino acid. It consists of a chiral alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a three-carbon side chain terminating in another carboxyl group.

-

Alpha-Amino Group (-NH₂): The nitrogen atom of this group is acylated with the Boc protecting group.

-

Alpha-Carboxyl Group (-COOH): One of the two carboxylic acid functional groups in the molecule.

-

Gamma-Carboxyl Group (-COOH): The second carboxylic acid functional group, located at the end of the side chain.

-

Boc (tert-butoxycarbonyl) Protecting Group: This bulky group, with the formula (CH₃)₃COCO-, is strategically employed to prevent the amino group from participating in unwanted reactions during peptide synthesis. It is stable under many reaction conditions but can be readily removed with moderate acids.

The systematic IUPAC name for this compound is (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid.[1]

Molecular Representations

Different notations are used to represent the structure of this compound, each offering a unique level of detail.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 247.25 g/mol | [2][4][5][6] |

| Assay | ≥98.0% (T) | [6] |

| Melting Point | ~110 °C (decomposes) | [6] |

| Optical Activity | [α]20/D −14.5±2°, c = 1% in methanol | [6] |

| Storage Temperature | 2-8°C | [6] |

Experimental Protocols: Application in Peptide Synthesis

This compound is a fundamental building block in Boc solid-phase peptide synthesis (SPPS).[6] A generalized experimental workflow for the incorporation of a this compound residue into a growing peptide chain on a solid support is outlined below.

Workflow for this compound Coupling in SPPS:

-

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

-

Activation: The alpha-carboxyl group of this compound is activated to facilitate amide bond formation. Common activating agents include dicyclohexylcarbodiimide (DCC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU).

-

Coupling: The activated this compound is added to the deprotected, resin-bound peptide, leading to the formation of a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated to elongate the peptide chain. The gamma-carboxyl group of the glutamic acid side chain may also be protected (e.g., as a benzyl or tert-butyl ester) depending on the synthetic strategy, to prevent side reactions.

Visualizations

Chemical Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Peptide Synthesis using this compound

Caption: A typical cycle for incorporating this compound in SPPS.

References

- 1. (2S)-2-{[(tert-butoxy)carbonyl]amino}pentanedioic acid | C10H17NO6 | CID 2724758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. This compound - Boc-L-glutamic acid, this compound [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound ≥98.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Core Chemical Properties of Boc-L-glutamic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of N-tert-butoxycarbonyl-L-glutamic acid (Boc-L-glutamic acid), a critical reagent in peptide synthesis and various fields of chemical and pharmaceutical research. This document details its physicochemical characteristics, spectroscopic data, and key experimental protocols, presenting a thorough resource for laboratory and development applications.

Core Chemical and Physical Properties

Boc-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection prevents unwanted side reactions during peptide synthesis.[1][2] It typically appears as a white to off-white crystalline solid.[2]

Physicochemical Data

A summary of the key quantitative data for Boc-L-glutamic acid is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₇NO₆ | [1][2] |

| Molecular Weight | 247.25 g/mol | [2] |

| Melting Point | 110-116 °C | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Optical Rotation | [α]D²⁰ = -14 ± 2° (c=1 in MeOH) | [2] |

| Solubility in DMSO | 100 mg/mL (404.45 mM) with sonication | [3] |

| pKa (α-carboxyl) | ~2.19 (estimated from L-glutamic acid) | [4] |

| pKa (side-chain carboxyl) | ~4.25 (estimated from L-glutamic acid) | [4] |

Solubility Profile

Boc-L-glutamic acid exhibits solubility in a range of polar organic solvents. While detailed quantitative data is limited, its general solubility characteristics are summarized in Table 2.

| Solvent | Solubility | Source(s) |

| Water | Soluble | [1][3] |

| Methanol | Soluble | [1] |

| Chloroform | Soluble | [5] |

| Dichloromethane | Soluble | [5] |

| Ethyl Acetate | Soluble | [5] |

| Acetone | Soluble | [5] |

| Non-polar solvents | Less soluble | [1] |

Experimental Protocols

Synthesis of Boc-L-glutamic acid

A common method for the preparation of Boc-L-glutamic acid involves the reaction of L-glutamic acid with di-tert-butyl dicarbonate (Boc anhydride) in a mixed solvent system.

Methodology:

-

L-glutamic acid and Boc anhydride are combined in a three-necked flask.

-

A 1:1 mixture of tetrahydrofuran and water containing sodium hydroxide is added.

-

The reaction mixture is stirred at room temperature for approximately 32 hours.

-

Throughout the reaction, the pH is maintained at 8-9 by the addition of 1M NaOH.

-

Following the reaction, the mixture is diluted with water, and the organic solvent is removed under reduced pressure.

-

The aqueous layer is washed with petroleum ether.

-

The pH of the aqueous layer is then adjusted to 2 with 1M HCl.

-

The product is extracted with ethyl acetate.

-

The combined ethyl acetate extracts are washed sequentially with 1M HCl, water, and saturated saline solution.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the solid Boc-L-glutamic acid product.[6]

Solid-Phase Peptide Synthesis (SPPS) using Boc-L-glutamic acid

Boc-L-glutamic acid is a cornerstone of Boc-chemistry based solid-phase peptide synthesis (SPPS). The general workflow involves the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Boc Group Deprotection

The removal of the Boc protecting group is a critical step in SPPS, enabling the subsequent coupling of the next amino acid. This is typically achieved under acidic conditions.

Methodology for Boc Deprotection in SPPS:

-

The peptide-resin is swollen in dichloromethane (DCM).

-

A solution of 50% trifluoroacetic acid (TFA) in DCM is added to the resin.

-

The mixture is stirred for approximately 5 minutes for a pre-wash, followed by a longer treatment of 15-25 minutes for complete deprotection.

-

The resin is then washed with DCM and isopropanol (IPA) to remove residual acid and byproducts before proceeding to the neutralization step.[7]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H-NMR spectrum of N-Boc-L-glutamic acid exhibits characteristic signals corresponding to its structure.

-

¹H-NMR:

-

A signal at approximately 1.38 ppm is assigned to the nine protons of the tert-butyl group (-CH₃) of the Boc protecting group.

-

Peaks around 2.25 and 2.55 ppm are attributed to the methylene protons (-CH₂).

-

A signal at 4.45 ppm corresponds to the alpha-proton (-CH).

-

The amide proton (-NH) of the Boc group is observed at approximately 5.25 ppm.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of Boc-L-glutamic acid would be expected to show characteristic absorption bands for its functional groups, which can be inferred from the spectra of L-glutamic acid.

-

Expected FTIR Peaks (based on L-glutamic acid):

-

A broad absorption around 3389 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid groups.

-

A band near 3101 cm⁻¹ attributed to the N-H stretching of the amide.

-

A peak around 2728 cm⁻¹ representing the C-H stretching.[9]

-

Strong absorptions for the carbonyl (C=O) stretching of the carboxylic acids and the urethane of the Boc group.

-

Mass Spectrometry

The mass spectrum of Boc-L-glutamic acid provides information about its molecular weight and fragmentation pattern. The exact mass can be used to confirm the elemental composition. The molecular ion peak [M+H]⁺ would be expected at m/z 248.1074.

Reactivity and Stability

Boc-L-glutamic acid is stable under recommended storage conditions, which are typically at 2-8°C.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2] The Boc group is labile to strong acids such as trifluoroacetic acid and hydrogen fluoride, which is the basis for its use as a protecting group in peptide synthesis.[1] Hazardous decomposition products under fire conditions include carbon oxides and nitrogen oxides.

Biological Relevance

While Boc-L-glutamic acid itself is a synthetic molecule primarily used in a laboratory and industrial setting, its parent molecule, L-glutamic acid, is a non-essential amino acid that plays a crucial role as an excitatory neurotransmitter in the mammalian central nervous system.[5] Boc-L-glutamic acid serves as a key intermediate in the synthesis of various biologically active peptides and peptidomimetics.[2]

References

- 1. CAS 2419-94-5: BOC-L-Glutamic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. Ch27 pKa and pI values [chem.ucalgary.ca]

- 5. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chempep.com [chempep.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Synthesis of Boc-N-methyl-D-glutamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Boc-N-methyl-D-glutamic acid, a valuable building block in medicinal chemistry for the development of peptide-based therapeutics and other pharmacologically active compounds. The strategic introduction of an N-methyl group on the D-enantiomer of glutamic acid can impart crucial properties such as increased metabolic stability, enhanced cell permeability, and conformational rigidity, leading to improved biological activity.[1][2] This document details the prevalent synthetic methodologies, including the preparation of the N-Boc protected precursor and its subsequent N-methylation. Detailed experimental protocols, quantitative data, and a discussion of potential side reactions and purification strategies are presented.

Introduction

N-methylated amino acids are of significant interest in the design of peptidomimetics. The methylation of the amide bond in a peptide backbone can prevent enzymatic degradation by proteases, thereby increasing the in vivo half-life of peptide drugs.[2] Furthermore, N-methylation can influence the conformational preferences of the peptide, which can lead to enhanced receptor affinity and selectivity.[2] The use of the D-enantiomer further contributes to proteolytic resistance. Boc-N-methyl-D-glutamic acid, with its two carboxylic acid functionalities, offers a versatile scaffold for the synthesis of complex molecular architectures.

The synthesis of this compound primarily involves two key stages: the protection of the amino group of D-glutamic acid with a tert-butyloxycarbonyl (Boc) group, followed by the selective N-methylation of the resulting Boc-D-glutamic acid.

Synthetic Pathways

The most common and direct route to Boc-N-methyl-D-glutamic acid is a two-step process starting from D-glutamic acid. The overall transformation is depicted below:

Figure 1: Overall synthetic scheme for Boc-N-methyl-D-glutamic acid.

Step 1: Boc Protection of D-Glutamic Acid

The initial step involves the protection of the amino group of D-glutamic acid using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This reaction is typically performed in a mixed solvent system, such as dioxane-water or THF-water, with a base like sodium hydroxide or triethylamine to facilitate the reaction.

Step 2: N-Methylation of Boc-D-Glutamic Acid

The N-methylation of Boc-D-glutamic acid is commonly achieved using a strong base, such as sodium hydride (NaH), and a methylating agent, typically methyl iodide (CH₃I), in an aprotic solvent like tetrahydrofuran (THF).[3] The sodium hydride deprotonates both the carboxylic acid groups and the N-H of the carbamate, forming a dianion. The carboxylates are believed to form a chelate with the sodium ion, which directs the methylation to the nitrogen atom.[4]

Experimental Protocols

Preparation of Boc-D-Glutamic Acid

Materials:

-

D-Glutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

Petroleum ether

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve D-glutamic acid in a 1:1 mixture of THF and water containing sodium hydroxide.

-

Add di-tert-butyl dicarbonate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction may take up to 32 hours.

-

During the reaction, maintain the pH of the solution between 8 and 9 by the dropwise addition of 1 M NaOH.

-

Upon completion, dilute the reaction mixture with water and remove the THF under reduced pressure.

-

Wash the aqueous layer with petroleum ether (3x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with water (3x) and then with brine (3x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-D-glutamic acid as a solid.

Synthesis of Boc-N-methyl-D-glutamic acid

Materials:

-

Boc-D-Glutamic acid

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Isopropyl alcohol

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, suspend Boc-D-glutamic acid in anhydrous THF.

-

Add methyl iodide to the suspension.

-

Cool the flask in an ice bath for approximately 20 minutes.

-

Carefully add sodium hydride in small portions over a few hours. Vigorous bubbling (hydrogen gas evolution) will be observed. A significant excess of both sodium hydride and methyl iodide is typically used.[3]

-

After the addition of sodium hydride is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Quenching: Cool the reaction mixture in an ice bath. Slowly add isopropyl alcohol dropwise to quench any unreacted sodium hydride. Once the bubbling subsides, add a small amount of water dropwise.

-

Concentrate the mixture under reduced pressure to about one-fifth of its original volume.

-

Add water to the residue and wash with a nonpolar solvent to remove mineral oil.

-

Acidify the aqueous layer to a pH of approximately 3 with 1 M HCl. The solution will become cloudy.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel.

Figure 2: Experimental workflow for the synthesis of Boc-N-methyl-D-glutamic acid.

Quantitative Data

The following tables summarize typical quantitative data for the starting materials and intermediates. Please note that the data for the final product, Boc-N-methyl-D-glutamic acid, is estimated based on similar compounds due to the lack of a comprehensive dataset in the cited literature.

Table 1: Physicochemical Properties of Starting Materials and Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Optical Rotation ([α]D) |

| D-Glutamic Acid | C₅H₉NO₄ | 147.13 | 202 (dec.) | -30 to -32° (c=2, 6M HCl) |

| Boc-D-Glutamic Acid | C₁₀H₁₇NO₆ | 247.25 | 114-116 | +18 to +22° (c=1, EtOH) |

| Boc-D-glutamic acid α-methyl ester | C₁₁H₁₉NO₆ | 261.27 | 59-64 | +27.3 ± 2° (c=1, MeOH)[5] |

| Boc-N-methyl-D-alanine | C₉H₁₇NO₄ | 203.24 | 78-87 | +32 ± 2° (c=1.127, MeOH)[6] |

Table 2: Representative Spectroscopic Data (¹H and ¹³C NMR)

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Boc-L-Glutamic Acid | Not Specified | 5.25 (d, 1H, NH), 4.45 (m, 1H, α-CH), 2.55 (m, 2H, γ-CH₂), 2.25 (m, 2H, β-CH₂), 1.38 (s, 9H, C(CH₃)₃)[7] | Not Available |

| Boc-L-Glutamic acid 5-benzyl ester | CDCl₃ | 7.35 (m, 5H, Ar-H), 6.78 (d, 1H, NH), 5.1-5.2 (m, 2H, OCH₂Ph), 4.3 (m, 1H, α-CH), 2.5 (m, 2H, γ-CH₂), 2.0-2.2 (m, 2H, β-CH₂), 1.43 (s, 9H, C(CH₃)₃)[8] | Not Available |

| Boc-N-methyl-D-glutamic acid (Estimated) | CDCl₃ | ~4.5 (m, 1H, α-CH), ~2.8 (s, 3H, N-CH₃), ~2.4 (m, 2H, γ-CH₂), ~2.1 (m, 2H, β-CH₂), 1.45 (s, 9H, C(CH₃)₃) | ~177 (COOH), ~174 (COOH), ~156 (C=O, Boc), ~80 (C(CH₃)₃), ~58 (α-CH), ~33 (N-CH₃), ~30 (γ-CH₂), ~28 (C(CH₃)₃), ~26 (β-CH₂) |

Potential Side Reactions and Purification

Side Reactions

-

O-Methylation: The carboxylic acid groups can also be methylated, leading to the formation of methyl esters. The chelation of the carboxylates with Na⁺ is thought to minimize this side reaction, but it can still occur, especially if the reaction conditions are not carefully controlled.[4]

-

Racemization: The use of a strong base can potentially lead to the epimerization of the chiral center. However, the N-methylation of N-acyl and N-carbamoyl amino acids is generally considered to proceed with a low risk of racemization.

-

Incomplete Reaction: The starting Boc-D-glutamic acid may be difficult to separate from the N-methylated product. Using a sufficient excess of the methylating agent and base can help drive the reaction to completion.[3]

Purification

The final product is typically purified by silica gel column chromatography. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid is often effective for separating the desired product from the starting material and any nonpolar byproducts.

Analysis of Enantiomeric Purity

The enantiomeric purity of the final product can be assessed by chiral high-performance liquid chromatography (HPLC) or by converting the product into diastereomeric derivatives that can be analyzed by standard HPLC or NMR.[9] For instance, derivatization with a chiral reagent like N-α-(5-fluoro-2,4-dinitrophenyl)-L-valine amide (FDNP-Val-NH₂) allows for the separation and quantification of the D and L enantiomers.[10]

Alternative N-Methylation Methods

While the NaH/CH₃I method is widely used, other N-methylation procedures exist that may offer milder reaction conditions:

-

Reductive Amination: This involves the reaction of the amino acid with formaldehyde followed by reduction with a reducing agent like sodium cyanoborohydride. This method is often used for the N-methylation of peptides on solid support.

-

Fukuyama-Mitsunobu Reaction: This method involves the use of an o-nitrobenzenesulfonamide protecting group, followed by methylation under Mitsunobu conditions. However, this method can be problematic for solid-phase synthesis due to the formation of byproducts.

Figure 3: Logical relationships in the synthesis and analysis of Boc-N-methyl-D-glutamic acid.

Conclusion

The synthesis of Boc-N-methyl-D-glutamic acid is a critical process for the advancement of peptide-based drug discovery. The methodology presented in this guide, primarily involving the Boc protection of D-glutamic acid followed by N-methylation with sodium hydride and methyl iodide, represents a robust and widely adopted approach. Careful control of reaction conditions and thorough purification are essential to obtain a high-purity product. The availability of this versatile building block will continue to support the development of novel therapeutics with enhanced pharmacological properties.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. N-Methylation of Boc amino acids - Lokey Lab Protocols [lokeylab.wikidot.com]

- 4. On the selective N-methylation of BOC-protected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. researchgate.net [researchgate.net]

- 8. Boc-L-Glutamic acid 5-benzylester(13574-13-5) 1H NMR spectrum [chemicalbook.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. -HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-tert-butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a crucial derivative of L-glutamic acid used extensively in peptide synthesis and pharmaceutical research. The introduction of the tert-butyloxycarbonyl (Boc) protecting group enhances the stability and utility of glutamic acid in complex synthetic procedures.[1]

Quantitative Data Summary

The following table summarizes the key quantitative and physical properties of Boc-L-glutamic acid.

| Property | Value | References |

| Molecular Formula | C₁₀H₁₇NO₆ | [1][2][3] |

| Molecular Weight | 247.25 g/mol | [1][4] |

| CAS Number | 2419-94-5 | [2][5] |

| Appearance | White to off-white crystalline solid/powder | [1][2] |

| Melting Point | ~110-116 °C (decomposes) | [1][6][7] |

| Optical Rotation | [α]²⁰/D −14.5±2°, c = 1% in methanol | [1][7] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | [2][6] |

| Storage Temperature | 2-8°C | [1][7] |

Experimental Protocols

This compound is a fundamental building block in the synthesis of peptides and other bioactive molecules.[2] Its primary application is in solid-phase peptide synthesis (SPPS), where the Boc group serves as a temporary protecting group for the α-amino group of glutamic acid.[8][9]

A common method for the preparation of Boc-L-Glutamic acid involves the reaction of L-Glutamic acid with di-tert-butyl dicarbonate (Boc anhydride).[10]

Materials:

-

L-Glutamic acid

-

Di-tert-butyl dicarbonate (Boc anhydride)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Anhydrous sodium sulfate

-

Saturated saline solution

Procedure: [10]

-

In a three-necked flask, dissolve L-Glutamic acid and Boc anhydride in a 1:1 mixture of tetrahydrofuran and water containing sodium hydroxide.

-

Stir the reaction mixture at room temperature for approximately 32 hours. During the reaction, maintain the pH between 8 and 9 by adding 1M NaOH as needed.

-

After the reaction is complete, dilute the mixture with water and remove the organic solvent under reduced pressure.

-

Extract the aqueous layer three times with petroleum ether to remove unreacted Boc anhydride.

-

Adjust the pH of the aqueous layer to 2 with 1M HCl.

-

Extract the product into ethyl acetate three times.

-

Combine the ethyl acetate extracts and wash them sequentially with 1M HCl, water, and saturated saline solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the ethyl acetate under reduced pressure to yield the solid Boc-L-Glutamic acid product.

This compound is utilized in the Boc/Bzl strategy of SPPS, where the Boc group provides temporary Nα-amino protection, and benzyl-based groups protect the side chains.[8]

General Workflow for a Coupling Cycle: [8][11]

-

Deprotection: The Boc group of the resin-bound amino acid is removed using a moderate acid, typically trifluoroacetic acid (TFA), to expose the free amine.

-

Neutralization: The resin is neutralized with a base, such as diisopropylethylamine (DIEA).

-

Coupling: The next Boc-protected amino acid (e.g., this compound) is activated with a coupling reagent (e.g., PyBOP) and added to the resin to form a new peptide bond.[11]

-

Washing: The resin is washed to remove excess reagents and byproducts.

-

This cycle is repeated to elongate the peptide chain.

-

Final Cleavage: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF).[8]

Logical Workflow Diagram

The following diagram illustrates the key steps in the synthesis of Boc-L-Glutamic acid, a foundational process for its subsequent use in peptide synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 2419-94-5: BOC-L-Glutamic acid | CymitQuimica [cymitquimica.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chempep.com [chempep.com]

- 6. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]

- 7. This compound = 98.0 T 2419-94-5 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. Page loading... [guidechem.com]

- 11. connectsci.au [connectsci.au]

Solubility Profile of Boc-L-Glutamic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a critical building block in peptide synthesis and pharmaceutical development. Understanding the solubility of this protected amino acid in various organic solvents is paramount for optimizing reaction conditions, purification protocols, and formulation strategies. This document collates available quantitative and qualitative solubility data, details a standard experimental protocol for solubility determination, and presents a logical workflow for this process.

Quantitative and Qualitative Solubility Data

The solubility of this compound is influenced by the polarity of the solvent and its ability to form hydrogen bonds with the solute's carboxylic acid and carbamate groups. Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents.[1] The following tables summarize the available solubility data for this compound in common organic solvents.

Table 1: Quantitative Solubility Data for this compound

| Solvent | Molar Mass ( g/mol ) | Concentration | Conditions |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 100 mg/mL (404.45 mM) | Requires sonication for dissolution. It is advised to use freshly opened, anhydrous DMSO as the solvent's hygroscopic nature can impact solubility. |

| Methanol (MeOH) | 32.04 | ≥ 10 mg/mL | Based on conditions for optical rotation measurement.[2] |

| N,N-Dimethylformamide (DMF) | 73.09 | Estimated > 150 mg/mL* | Based on the reported solubility of the closely related derivative Boc-Glu(OtBu)-OH, which is "clearly soluble" at 1 mmole in 2 mL.[3][4] |

*Note: This is an estimation based on a structurally similar compound and should be experimentally verified for this compound.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Solubility |

| Water | Soluble |

| Chloroform | Soluble |

| Dichloromethane (DCM) | Soluble[5] |

| Ethyl Acetate | Soluble |

| Acetone | Soluble |

Experimental Protocol: Equilibrium Solubility Determination

A precise determination of solubility is crucial for process development and optimization. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

Boc-L-Glutamic acid (solid)

-

Selected organic solvent (analytical grade)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Seal the vials securely to prevent solvent evaporation during equilibration.[1]

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The required time may need to be determined empirically.[1]

-

-

Sample Processing:

-

Following equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.

-

To further separate the undissolved solid, centrifuge the vials at a high speed.[1]

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a syringe filter to remove any remaining solid microparticles.[1]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the chosen solvent.

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the precise concentration of dissolved this compound.[1]

-

Calculate the original solubility in the solvent by applying the dilution factor.

-

Visualizing the Experimental Workflow

The logical progression of the experimental protocol for solubility determination can be visualized as a workflow diagram.

Caption: Workflow for Experimental Solubility Determination.

References

A Technical Guide to Boc-L-Glutamic Acid: Properties, Synthesis, and Applications in Peptide Chemistry

CAS Number: 2419-94-5

This technical guide provides an in-depth overview of N-α-tert-butyloxycarbonyl-L-glutamic acid (Boc-L-glutamic acid), a critical reagent for researchers, scientists, and professionals in drug development and peptide synthesis. This document details its physicochemical properties, provides comprehensive experimental protocols for its synthesis and application, and illustrates key chemical workflows.

Physicochemical and Spectroscopic Data

Boc-L-glutamic acid is a derivative of the non-essential amino acid L-glutamic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on its α-amino functionality.[1] This protecting group enhances the stability and solubility of the amino acid during peptide synthesis, making it an essential building block in the development of bioactive compounds.[2] It typically appears as a white to off-white crystalline solid.[1]

General Properties

The fundamental properties of Boc-L-glutamic acid are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| CAS Number | 2419-94-5 | [1][2][3] |

| Molecular Formula | C₁₀H₁₇NO₆ | [1][2] |

| Molecular Weight | 247.25 g/mol | [1][2] |

| Appearance | White to off-white powder/crystal | [1][2] |

| Melting Point | 110-116 °C | [2] |

| Optical Rotation | [α]²⁰/D = -14 ± 2° (c=1 in MeOH) | [2] |

| Storage Temperature | 2-8°C | [3] |

| Synonyms | Boc-L-Glu-OH, N-(tert-butoxycarbonyl)-L-glutamic acid | [1][2] |

Solubility Profile

The solubility of Boc-L-glutamic acid is a critical parameter for its use in various reaction conditions. It is generally soluble in polar organic solvents.

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (404.45 mM) with sonication | [4][5] |

| Water | Soluble | [1][3] |

| Methanol | Soluble | [1] |

| Chloroform | Soluble | [3] |

| Dichloromethane (DCM) | Soluble | [3] |

| Ethyl Acetate | Soluble | [3] |

| Acetone | Soluble | [3] |

Spectroscopic Data

¹H-NMR spectroscopy is a key analytical technique for the structural confirmation of Boc-L-glutamic acid.

-

¹H-NMR Spectrum (as reported in the literature):

-

~1.38 ppm: Signal assigned to the -CH₃ protons of the tert-butyl group.[6]

-

~2.25 and 2.55 ppm: Signals attributed to the methylene (-CH₂) protons of the glutamic acid side chain.[6]

-

~4.45 ppm: Signal corresponding to the α-proton (-CH).[6]

-

~5.25 ppm: Signal assigned to the amide proton (-NH) of the Boc group.[6]

-

Experimental Protocols

This section provides detailed methodologies for the synthesis of Boc-L-glutamic acid and its application in solid-phase peptide synthesis (SPPS).

Synthesis of Boc-L-Glutamic Acid

The standard procedure for the N-protection of L-glutamic acid involves its reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Materials:

-

L-Glutamic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N)

-

Acetone

-

Water

-

Ethyl acetate

-

Petroleum ether

-

Dilute hydrochloric acid

-

Saturated brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, dissolve L-glutamic acid in a mixture of acetone and water.

-

Add triethylamine (Et₃N) to the solution to act as a base.

-

While stirring at a controlled temperature (e.g., 0-40°C), add di-tert-butyl dicarbonate to the reaction mixture.

-

Continue stirring for 0.5-4 hours to allow the reaction to proceed to completion.

-

After the reaction, remove the acetone via rotary evaporation.

-

Extract the aqueous solution with ethyl acetate or diethyl ether to remove unreacted (Boc)₂O.

-

Adjust the pH of the remaining aqueous solution to 2-3 using dilute hydrochloric acid.

-

Extract the acidified solution with ethyl acetate.

-

Collect the organic layers and wash with saturated brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

Crystallize the product from a mixture of ethyl acetate and petroleum ether to obtain pure Boc-L-glutamic acid.[7]

Caption: Synthesis workflow for Boc-L-glutamic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-L-glutamic acid is a cornerstone of the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy in SPPS.[8] The α-amino group is temporarily protected by the acid-labile Boc group, while side-chain functional groups are typically protected by more acid-stable groups like benzyl esters.[9]

General SPPS Cycle using Boc Chemistry:

-

Resin Preparation: The C-terminal amino acid is first attached to a solid support resin (e.g., Merrifield or PAM resin).[8][10]

-

Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using a moderately acidic solution, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9][10] This step exposes the free α-amino group for the next coupling reaction.

-

Neutralization: The resulting TFA salt of the amine is neutralized to the free amine using a base, commonly 10% diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF).[8][9]

-

Coupling: The next Boc-protected amino acid (e.g., Boc-L-glutamic acid) is activated and coupled to the free amino group on the resin. Common activating agents include HBTU or HATU in the presence of an amine base.[11]

-

Washing: The resin is thoroughly washed with solvents like DMF and DCM to remove excess reagents and byproducts.[8]

-

Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF).[9][12]

Caption: General workflow of Boc-SPPS.

Applications in Research and Drug Development

Boc-L-glutamic acid is a versatile building block with significant applications beyond standard peptide synthesis.

-

Peptide-Based Drug Development: It is instrumental in creating peptide-based drugs, particularly in the fields of oncology and immunology, where precise molecular design is crucial.[2]

-

Peptidomimetics: The incorporation of Boc-L-glutamic acid is a key step in the synthesis of peptidomimetics, which are designed to mimic the structure and function of natural peptides but with improved stability and pharmacokinetic properties.[]

-

Bioconjugation: This compound is used to create bioconjugates for targeted drug delivery systems, enhancing the efficacy of therapeutic agents.[2]

-

Prodrug Design: It plays a role in the development of prodrugs, which can improve the bioavailability and reduce the side effects of pharmaceuticals.[2]

-

Neuroscience Research: Due to its structural similarity to the neurotransmitter glutamate, it is used in studies exploring the role of glutamate in the nervous system.[14]

References

- 1. CAS 2419-94-5: BOC-L-Glutamic acid | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Boc-L-Glutamic acid | 2419-94-5 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. peptide.com [peptide.com]

- 10. chempep.com [chempep.com]

- 11. rsc.org [rsc.org]

- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

In-Depth Technical Guide: Physicochemical Properties of Boc-Glu-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of N-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH) powder, a critical reagent in solid-phase peptide synthesis (SPPS). The information presented herein is intended to support researchers and professionals in the effective handling, characterization, and application of this compound.

Physical Appearance

This compound is typically supplied as a white to off-white or slightly yellow to beige crystalline powder . Its physical state as a finely divided solid facilitates its handling and dissolution in appropriate solvents for synthetic applications.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound powder, compiled from various supplier technical data sheets.

| Property | Value |

| Molecular Formula | C₁₀H₁₇NO₆ |

| Molecular Weight | 247.25 g/mol |

| Melting Point | Approximately 110-113 °C (with decomposition) |

| Optical Rotation | [α]²⁰/D between -12.5° and -15.5° (c=1 in methanol) |

| Purity (Assay) | ≥98% |

| Solubility | Soluble in polar organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), methanol, acetone, chloroform, dichloromethane, and ethyl acetate. It is also soluble in water. |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below, based on established standards.

Determination of Melting Range (Adapted from USP <741>)

The melting range of this compound can be determined using the capillary method.

Apparatus:

-

Melting point apparatus with a heated bath and a calibrated thermometer or an automated instrument.

-

Capillary tubes (0.8-1.2 mm internal diameter).

Procedure:

-

Sample Preparation: Gently pulverize a small amount of the this compound powder. Introduce the powder into a capillary tube to a height of approximately 3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a rate of 1 °C/min.

-

Data Recording: Record the temperature at which the first liquid phase appears (onset) and the temperature at which the last solid particle disappears (clear point). The range between these two temperatures is the melting range. Given that this compound decomposes, the temperature at which decomposition is observed should also be noted.

Determination of Specific Rotation (Adapted from USP <781>)

The specific rotation of this compound is a measure of its optical activity.

Apparatus:

-

A calibrated polarimeter.

-

A 1-decimeter (dm) polarimeter cell.

-

A sodium lamp (589 nm) or other specified light source.

Procedure:

-

Solution Preparation: Accurately weigh approximately 1 g of this compound powder and dissolve it in methanol to make 100 mL of solution.

-

Measurement:

-

Calibrate the polarimeter with a methanol blank.

-

Rinse the polarimeter cell with the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the optical rotation at 20 °C.

-

-

Calculation: The specific rotation [α] is calculated using the formula: [α] = (100 * α) / (l * c) where:

-

α is the observed rotation in degrees.

-

l is the path length in decimeters (1 dm).

-

c is the concentration in g/100 mL.

-

Determination of Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of this compound in a given solvent.

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a known volume of the desired solvent (e.g., water, DMF) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm).

-

Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. The resulting concentration represents the solubility of the compound in that solvent at the specified temperature.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Boc-chemistry-based solid-phase peptide synthesis. The following diagram illustrates the logical workflow of incorporating a this compound residue into a growing peptide chain.

An In-depth Technical Guide on the Optical Rotation of Boc-L-glutamic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the optical rotation of N-tert-butoxycarbonyl-L-glutamic acid (Boc-L-glutamic acid), a critical parameter for its characterization and quality control in research and pharmaceutical development. This document details the specific rotation, experimental protocols for its measurement, and the underlying principles of this stereochemical property.

Core Concepts: Chirality and Optical Activity

The optical activity of Boc-L-glutamic acid originates from its molecular asymmetry. Like its parent amino acid, L-glutamic acid, the introduction of the tert-butoxycarbonyl (Boc) protecting group on the amino group does not remove the chiral center at the alpha-carbon (Cα). This carbon is bonded to four different groups: the carboxylic acid, the protected amino group, the glutamic acid side chain, and a hydrogen atom. Molecules with a chiral center are non-superimposable on their mirror images and are capable of rotating the plane of polarized light. This phenomenon is known as optical activity and is a fundamental property of enantiomers.

The direction and magnitude of this rotation are characteristic of a specific enantiomer under defined experimental conditions. For L-amino acids and their derivatives, this property is a crucial indicator of enantiomeric purity.

Quantitative Data: Specific Rotation of Boc-L-glutamic Acid

The specific rotation ([α]) is a standardized measure of the optical rotation of a compound. It is an intrinsic property of a chiral substance. The specific rotation of Boc-L-glutamic acid has been experimentally determined and is presented in the table below. For comparative purposes, the specific rotation of related derivatives is also included.

| Compound | Specific Rotation ([α]) | Temperature (°C) | Wavelength (nm) | Concentration (c) | Solvent |

| Boc-L-glutamic acid | -14.5 ± 2° | 20 | D-line (589) | 1% in methanol | Methanol |

| Boc-L-glutamic acid 5-tert-butyl ester | -9.6 ± 0.3° | Not specified | D-line (589) | 2% in methanol | Methanol |

| Boc-L-glutamic acid γ-benzyl ester | -6.5 ± 1.5° | 20 | D-line (589) | 1% in AcOH | Acetic Acid |

Note: The negative sign (-) indicates that Boc-L-glutamic acid is levorotatory, meaning it rotates the plane of polarized light to the left (counter-clockwise). The D-line refers to the yellow doublet spectral line of sodium.

Experimental Protocol for Measuring Optical Rotation

The measurement of optical rotation is performed using a polarimeter. The following is a detailed protocol for determining the specific rotation of Boc-L-glutamic acid.

Instrumentation and Materials:

-

Polarimeter

-

Sodium lamp (or other monochromatic light source)

-

Polarimeter cell (1 dm path length)

-

Volumetric flask (e.g., 10 mL)

-

Analytical balance

-

Boc-L-glutamic acid sample

-

Methanol (spectroscopic grade)

Procedure:

-

Preparation of the Sample Solution:

-

Accurately weigh approximately 100 mg of Boc-L-glutamic acid using an analytical balance.

-

Transfer the weighed sample to a 10 mL volumetric flask.

-

Dissolve the sample in methanol and fill the flask to the mark with the same solvent.

-

Ensure the solution is homogeneous by thorough mixing.

-

-

Calibration of the Polarimeter:

-

Turn on the polarimeter and the light source, allowing them to warm up and stabilize according to the manufacturer's instructions.

-

Fill the polarimeter cell with pure methanol (the blank solvent).

-

Ensure there are no air bubbles in the light path.

-

Place the cell in the polarimeter and take a blank reading. This value should be zeroed or subtracted from the sample reading.

-

-

Measurement of the Observed Rotation:

-

Rinse the polarimeter cell with a small amount of the prepared Boc-L-glutamic acid solution.

-

Fill the cell with the sample solution, again ensuring the absence of air bubbles.

-

Place the filled cell in the polarimeter and record the observed rotation (α).

-

Repeat the measurement several times to ensure reproducibility.

-

-

Calculation of Specific Rotation:

-

The specific rotation ([α]) is calculated using the following formula:

[α]Tλ = α / (l × c)

Where:

-

[α]Tλ is the specific rotation at a specific temperature (T) and wavelength (λ).

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

-

Factors Influencing Optical Rotation:

It is crucial for researchers to control and report the experimental conditions as several factors can influence the measured optical rotation:

-

Concentration: The observed rotation is directly proportional to the concentration of the chiral compound.

-

Solvent: The nature of the solvent can significantly affect the specific rotation due to interactions with the solute molecules.

-

Temperature: Temperature can influence the conformation of the molecule and the density of the solvent, thereby affecting the optical rotation.

-

Wavelength of Light: The magnitude of optical rotation is dependent on the wavelength of the light used. This phenomenon is known as optical rotatory dispersion (ORD).

-

pH: For compounds with ionizable groups, such as the carboxylic acids in Boc-L-glutamic acid, the pH of the solution can alter the charge state and conformation, leading to changes in optical rotation.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the underlying principles, the following diagrams are provided in the DOT language for Graphviz.

Caption: Experimental workflow for determining the optical rotation of Boc-L-glutamic acid.

Caption: The logical relationship between molecular chirality and the phenomenon of optical activity.

A Technical Guide to the Optimal Storage of Boc-L-Glutamic Acid (Boc-Glu-OH)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage and handling conditions for N-α-tert-Butoxycarbonyl-L-glutamic acid (Boc-Glu-OH), a critical reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for preserving the chemical integrity, purity, and reactivity of the compound, thereby ensuring the successful synthesis of high-quality peptides.

Recommended Storage Conditions

This compound, like other protected amino acids, is susceptible to degradation if not stored under appropriate conditions. The primary factors influencing its stability are temperature, moisture, and light. While specific recommendations may vary slightly between suppliers, a consensus on best practices can be established. For long-term storage, it is crucial to maintain the compound in a solid, lyophilized state.

The following table summarizes the recommended storage temperatures and durations for this compound based on information from various suppliers and safety data sheets.

| Storage Duration | Recommended Temperature | Key Considerations |

| Short-Term | Room Temperature (20-25°C) or Refrigerated (2-8°C)[1][2] | Suitable for temporary storage, for instance, during active use over a few weeks.[1] The container must be kept tightly sealed.[3][4][5] |

| Long-Term | Refrigerated (2-8°C or 0-8°C)[6][7][8] or Frozen (≤ -4°C or -20°C)[9][10][11][12][13] | Ideal for preserving the compound for months to years.[9][10][13] Freezing at -20°C is a common recommendation for maximum stability.[9][11][13] |

| Very Long-Term | Ultra-Low Freezer (-80°C)[9][10] | While not always specified for this compound, this is the optimal condition for long-term storage of sensitive peptides and could be applied here.[2][9][10] |

Handling Protocols and Best Practices

Proper handling is as critical as correct storage to prevent contamination and degradation, particularly from atmospheric moisture.

-

Equilibration: Before opening, remove the sealed container of this compound from the refrigerator or freezer. Place it in a desiccator at room temperature and allow it to equilibrate for at least 30-60 minutes.[1][10] This crucial step prevents atmospheric moisture from condensing on the cold powder, which could hydrolyze the Boc protecting group or lead to clumping.[1][2]

-

Dispensing: Once the container has reached room temperature, open it in a low-humidity environment if possible. Quickly weigh and dispense the desired amount of the white, powdered solid.[7][12][14]

-

Inert Atmosphere (Optional but Recommended): For maximum stability, especially for long-term storage, gently purge the container with an inert gas like anhydrous nitrogen or argon before resealing.[1] This displaces oxygen and moisture, reducing the risk of oxidation.[2]

-

Resealing: Tightly close the container cap. For added protection, wrap the cap with parafilm to ensure an airtight seal.[1]

-

Return to Storage: Promptly return the sealed container to its designated long-term storage condition (e.g., 2-8°C or -20°C).

The following workflow diagram illustrates the correct handling procedure.

Stability and Degradation Considerations

This compound is stable under the recommended storage conditions.[3][5] The primary degradation pathway of concern for Boc-protected amino acids is the acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) protecting group. While stable under neutral or basic conditions, exposure to acidic environments or strong oxidizing agents should be avoided.[3][5][]

Key factors that can compromise stability include:

-

Moisture: Can lead to hydrolysis of the Boc group. Lyophilized powders are particularly hygroscopic.[1][2]

-

Oxidation: Amino acids can be susceptible to oxidation, which is why storage under an inert atmosphere is beneficial.[2][16]

-

Light: Photodegradation can occur, so storing in opaque or amber vials is recommended.[2][10]

-

Repeated Freeze-Thaw Cycles: While more critical for peptide solutions, avoiding temperature cycling for the solid compound is good practice to prevent moisture ingress and physical changes to the powder.[1]

It is important to note that this compound should not be stored in solution for extended periods, as its stability is significantly reduced compared to the lyophilized powder form.[1][10]

Logical Framework for Storage Decisions

To assist researchers in selecting the appropriate storage conditions, the following decision tree provides a logical guide based on the intended use and duration of storage.

By following these detailed guidelines, researchers and drug development professionals can ensure the long-term viability and performance of their this compound stock, contributing to reproducible and successful outcomes in peptide synthesis and other applications.

References

- 1. peptide.com [peptide.com]

- 2. Best Practices for Storing Peptides: Maximizing Stability and Potency - Peptide Partners [peptide.partners]

- 3. peptide.com [peptide.com]

- 4. capotchem.cn [capotchem.cn]

- 5. peptide.com [peptide.com]

- 6. This compound = 98.0 T 2419-94-5 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]

- 10. Peptide Storage Guide - Creative Peptides [creative-peptides.com]

- 11. N-Boc-L-glutamic acid 1-tert-butyl ester, 99% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 12. chemimpex.com [chemimpex.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. fishersci.com [fishersci.com]

- 16. quora.com [quora.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Boc-Protected Amino Acids

For Researchers, Scientists, and Drug Development Professionals

The use of tert-butyloxycarbonyl (Boc)-protected amino acids is a cornerstone of modern peptide synthesis and drug development. Their stability under various conditions and the relative ease of their removal make them an invaluable tool. However, ensuring the safety of laboratory personnel and the integrity of experimental outcomes requires a thorough understanding of their handling, storage, and the potential hazards associated with their use. This in-depth technical guide provides a comprehensive overview of the core principles for the safe and effective utilization of Boc-protected amino acids.

General Safety and Hazard Information

Boc-protected amino acids are generally stable, crystalline solids.[1] However, as with any chemical reagent, it is crucial to handle them with appropriate care. The primary hazards are associated with the reagents and conditions used for the protection and, more significantly, the deprotection steps.

Key Hazards:

-

Skin and Eye Irritation: Direct contact with some Boc-amino acids can cause skin and eye irritation.[2][3][4]

-

Respiratory Irritation: Inhalation of dust from powdered Boc-amino acids may cause respiratory irritation.[2][3]

-

Strong Acids: The deprotection of the Boc group typically involves the use of strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in organic solvents.[5][6] These reagents are corrosive and require careful handling in a well-ventilated fume hood.

-

Byproduct Formation: Acid-mediated deprotection generates a tert-butyl cation, which can lead to the formation of potentially hazardous byproducts through alkylation of other nucleophiles.[6] The reaction also produces carbon dioxide gas, which necessitates that reactions are not performed in closed systems.[7][8]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and chemical-resistant gloves.[1][2][3][4]

-

Ventilation: Handle all powdered Boc-amino acids and conduct all reactions, especially deprotection steps, in a certified chemical fume hood to avoid inhalation of dust and vapors.[2][3]

-

Handling: Avoid generating dust when handling solid Boc-amino acids.[2] Do not eat, drink, or smoke in the laboratory.[2] Wash hands thoroughly after handling.[2][3]

-

Storage: Store Boc-protected amino acids in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[1][9] Keep containers tightly closed.[3][9]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Quantitative Data Summary

The following tables summarize key quantitative data for representative Boc-protected amino acids. This information is essential for experimental planning and safety assessment.

Table 1: Physical Properties of Common Boc-Protected Amino Acids

| Boc-Amino Acid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Boc-Gly-OH | C₇H₁₃NO₄ | 175.18 | 86-89 |

| Boc-Ala-OH | C₈H₁₅NO₄ | 189.21 | 79-82 |

| Boc-Val-OH | C₁₀H₁₉NO₄ | 217.26 | 77-80 |

| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | 83-86 |

| Boc-Ile-OH | C₁₁H₂₁NO₄ | 231.29 | 65-68 |

| Boc-Pro-OH | C₁₀H₁₇NO₄ | 215.25 | 133-136 |

| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.31 | 86-88 |

| Boc-Trp-OH | C₁₆H₂₀N₂O₄ | 304.34 | 137-140 |

| Boc-Met-OH | C₁₀H₁₉NO₄S | 249.33 | 47-50 |

| Boc-Ser(Bzl)-OH | C₁₅H₂₁NO₅ | 295.33 | 60-63 |

| Boc-Thr(Bzl)-OH | C₁₆H₂₃NO₅ | 309.36 | 100-103 |

| Boc-Asp(OBzl)-OH | C₁₆H₂₁NO₆ | 323.34 | 103-105 |

| Boc-Glu(OBzl)-OH | C₁₇H₂₃NO₆ | 337.37 | 78-81 |

| Boc-Lys(Z)-OH | C₁₉H₂₈N₂O₆ | 380.44 | 80-85 |

| Boc-Arg(Tos)-OH | C₁₈H₂₈N₄O₆S | 444.51 | 110-115 |

| Boc-His(Trt)-OH | C₂₉H₃₁N₃O₄ | 497.58 | 145-150 |

Note: Melting points are ranges and can vary slightly depending on the supplier and purity.

Table 2: Common Reagents for Boc Protection and Deprotection

| Process | Reagent | Typical Solvents | Key Safety Considerations |

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Tetrahydrofuran (THF), Dioxane, Acetonitrile, Water | Flammable solvents. Boc₂O is an irritant. Reaction can generate gas (CO₂), do not seal vessel tightly.[7][8] |

| Sodium hydroxide (NaOH) / Sodium bicarbonate (NaHCO₃) | Water/Organic co-solvents | Corrosive bases. Handle with care. | |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane (DCM) | Toxic and readily absorbed through the skin. Use with extreme caution.[5] | |

| Deprotection | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Highly corrosive and volatile acid. Causes severe burns. Work in a fume hood with appropriate PPE.[5][6][7] |

| Hydrogen chloride (HCl) | Dioxane, Methanol, Ethyl acetate | Corrosive gas/acid solution. Handle in a well-ventilated fume hood.[5] | |

| Scavengers (e.g., anisole, thioanisole) | Co-solvent with acid | Used to trap the tert-butyl cation.[5] Often have strong, unpleasant odors and may be toxic. |

Experimental Protocols

Detailed and standardized protocols are critical for both safety and reproducibility. The following sections outline the methodologies for the protection and deprotection of amino acids using the Boc group.

Boc Protection of an Amino Acid

This protocol describes a general procedure for the N-terminal protection of an amino acid using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Amino acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve the amino acid in a 1:1 mixture of dioxane/water or THF/water containing one equivalent of NaOH or NaHCO₃. Stir the mixture until the amino acid is fully dissolved.

-

Addition of Boc₂O: To the stirring solution, add 1.1 equivalents of Boc₂O dissolved in a small amount of dioxane or THF.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC). The reaction is often accompanied by the evolution of CO₂ gas.[7][8]

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with a cold 1M HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure to yield the Boc-protected amino acid.

-

Safety Notes:

-

Perform the entire procedure in a well-ventilated fume hood.

-

Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

-

Boc₂O is an irritant; avoid inhalation and skin contact.

-

Handle corrosive acids and bases with care.

Boc Deprotection of an Amino Acid

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

-

Boc-protected amino acid or peptide

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (e.g., anisole, triisopropylsilane - optional)

-

Cold diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Centrifuge and centrifuge tubes (for precipitation)

Procedure:

-

Dissolution: Dissolve the Boc-protected amino acid in DCM in a round-bottom flask.

-

Addition of TFA: In a fume hood, carefully add an equal volume of TFA to the DCM solution (creating a 50% TFA/DCM solution). If the substrate is sensitive to alkylation by the t-butyl cation, add a scavenger (5-10% v/v).[5]

-

Reaction: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by TLC or LC-MS.

-

Work-up:

-

Remove the TFA and DCM by rotary evaporation. Be sure the rotary evaporator is equipped with a trap for acidic vapors.

-

The resulting residue is the TFA salt of the deprotected amine.

-

To isolate the free amine, dissolve the residue in a minimal amount of water or methanol and precipitate the product by adding a large volume of cold diethyl ether.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid with cold diethyl ether and dry under vacuum.

-

Safety Notes:

-

TFA is extremely corrosive and volatile. Always handle it in a chemical fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

-

The work-up procedure should be performed in a well-ventilated area to avoid inhalation of TFA vapors.

-

Diethyl ether is highly flammable; ensure there are no ignition sources nearby.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for the Boc protection of an amino acid.

Caption: Workflow for the Boc deprotection of an amino acid.

By adhering to these safety protocols, utilizing the provided data for experimental design, and following the detailed methodologies, researchers can confidently and safely incorporate Boc-protected amino acids into their synthetic strategies, paving the way for new discoveries in science and medicine.

References

- 1. fishersci.com [fishersci.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. fishersci.com [fishersci.com]

- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 7. jk-sci.com [jk-sci.com]

- 8. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for Boc-Glu-OH in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) protection strategy is a cornerstone of solid-phase peptide synthesis (SPPS), a technique fundamental to the creation of synthetic peptides for research, diagnostics, and therapeutic development. Within the repertoire of amino acid building blocks, glutamic acid (Glu) plays a crucial role in the structure and function of many peptides, contributing to their hydrophilicity and receptor-binding capabilities. The successful incorporation of glutamic acid into a peptide sequence using Boc-SPPS necessitates a thorough understanding of its protection, coupling, and deprotection methodologies to ensure high yield and purity of the final product.

This document provides detailed application notes and experimental protocols for the use of Boc-protected glutamic acid (Boc-Glu-OH) in SPPS. It covers side-chain protection strategies, coupling and deprotection procedures, potential side reactions, and quantitative data to guide researchers in optimizing their peptide synthesis workflows.

Side-Chain Protection of Glutamic Acid in Boc-SPPS

The γ-carboxyl group of glutamic acid is reactive and must be protected during SPPS to prevent side reactions, such as the formation of undesired branches in the peptide chain. In the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme, the side-chain protecting groups are typically benzyl-based esters, which are stable to the moderately acidic conditions used for Nα-Boc group removal but can be cleaved with strong acids during the final cleavage step.[1][2]

Two common side-chain protected derivatives of Boc-L-glutamic acid are:

-

Boc-L-Glu(OBzl)-OH: The γ-carboxyl group is protected as a benzyl ester. This is the most widely used derivative for Boc-SPPS.

-

Boc-L-Glu(OChx)-OH: The γ-carboxyl group is protected as a cyclohexyl ester. This protecting group can offer advantages in minimizing certain side reactions, such as aspartimide formation when aspartic acid is also present in the sequence.[3]

The choice of the side-chain protecting group can influence the overall efficiency and purity of the peptide synthesis.

Quantitative Data on Coupling Efficiency

The efficiency of the coupling step is critical for the successful synthesis of long peptides. While specific quantitative data directly comparing the coupling efficiencies of Boc-Glu(OBzl)-OH and Boc-Glu(OChx)-OH is not extensively documented in comparative studies, the following table summarizes typical coupling efficiencies observed in Boc-SPPS. The efficiency can be influenced by several factors, including the coupling reagent, reaction time, temperature, and the specific peptide sequence.

| Parameter | Value | Notes |

| Resin Substitution | 0.5 - 1.0 mmol/g | Merrifield or PAM resins are commonly used for the synthesis of peptide acids.[1] |

| General Coupling Efficiency (per step) | >99% | Monitored by qualitative tests like the Kaiser (ninhydrin) test.[1][4] |

| Coupling Efficiency for Sterically Hindered Residues | ~95-98% | May require double coupling or the use of more potent coupling reagents like HATU or PyAOP.[1][5] |

| Overall Crude Peptide Yield | 60 - 80% | Dependent on the length and sequence of the peptide.[1] |

| Crude Peptide Purity (by HPLC) | 50 - 70% | Purification via preparative RP-HPLC is typically required.[1] |

| Final Purified Peptide Yield | 20 - 40% | Represents the yield after purification.[1] |

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of a Boc-Glu(OBzl)-OH residue into a peptide chain during manual Boc-SPPS.

Protocol 1: General Cycle for Boc-SPPS

This protocol outlines the key steps in a single cycle of amino acid addition in Boc-SPPS.

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF)

-

Boc-L-Glu(OBzl)-OH

-

Coupling reagent (e.g., HBTU, DIC)

-

HOBt (if using DIC)

-

Washing solvents (DCM, DMF, Isopropanol)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).[6]

-

Drain the solution and add a fresh solution of 50% TFA in DCM.

-

Agitate the mixture for 20-25 minutes.[6]

-

Filter the resin and wash thoroughly with DCM (3x), followed by isopropanol (2x) and DCM (3x) to remove residual TFA.[6]

-

-

Neutralization:

-

Wash the resin with DMF (3x).

-

Treat the resin with a 5-10% solution of DIEA in DMF for 5 minutes. Repeat this step.

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Coupling of Boc-L-Glu(OBzl)-OH:

-

In a separate vial, dissolve Boc-L-Glu(OBzl)-OH (3 equivalents relative to resin substitution) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the activation mixture and allow it to pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the neutralized peptide-resin.

-

Agitate the reaction mixture for 1-2 hours.

-

Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates complete coupling.

-

If the Kaiser test is positive (blue beads), repeat the coupling step.

-

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection (HF Cleavage)

This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups using anhydrous hydrogen fluoride (HF). Caution: HF is extremely toxic and corrosive and requires a specialized apparatus and safety precautions.

Materials:

-

Dried peptide-resin

-

Anhydrous hydrogen fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

Cold diethyl ether

-

Aqueous acetic acid solution (e.g., 10%)

Procedure:

-